5-fluoro-2-hydrazinopyrimidin-4(3H)-one

Descripción

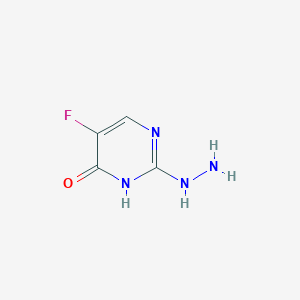

Structure

2D Structure

Propiedades

IUPAC Name |

5-fluoro-2-hydrazinyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN4O/c5-2-1-7-4(9-6)8-3(2)10/h1H,6H2,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNFLXFSGXIOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-hydrazinopyrimidin-4(3H)-one typically involves the introduction of a fluorine atom and a hydrazine group into the pyrimidine ring. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrimidine ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The hydrazine group can be introduced through the reaction of the fluorinated pyrimidine with hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-2-hydrazinopyrimidin-4(3H)-one can undergo various chemical reactions including:

Oxidation: The hydrazine group can be oxidized to form different products depending on the oxidizing agent used.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can lead to the formation of azides or nitriles, while substitution of the fluorine atom can result in the formation of various substituted pyrimidines.

Aplicaciones Científicas De Investigación

Scientific Research Applications

5-Fluoro-2-hydrazinopyrimidin-4(3H)-one has several notable applications:

Medicinal Chemistry

The compound is being explored for its potential as an antiviral and anticancer agent due to its ability to interact with nucleic acids and enzymes. Its mechanism of action may involve:

- Inhibition of enzyme activity.

- Disruption of nucleic acid synthesis, crucial for viral replication and cancer cell proliferation.

Biological Studies

Research has indicated that derivatives of hydrazinopyrimidine compounds exhibit significant biological activities, including:

- Antimicrobial properties against various pathogens.

- Potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Comparison of Biological Activities

Case Studies

Case Study 1: Antiviral Activity

A study demonstrated that this compound exhibits antiviral properties by inhibiting specific viral enzymes, leading to reduced viral replication rates in infected cell lines. The fluorine atom enhances binding affinity to viral targets, making it a candidate for further development as an antiviral drug.

Case Study 2: Anticancer Potential

Research highlighted the compound's ability to induce apoptosis in various cancer cell lines. The mechanism involved the activation of apoptotic pathways, suggesting its potential use in cancer therapy. The dual functionality of the fluorine and hydrazine groups plays a critical role in enhancing its biological activity.

Mecanismo De Acción

The mechanism of action of 5-fluoro-2-hydrazinopyrimidin-4(3H)-one involves its interaction with biological molecules such as enzymes and nucleic acids. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, while the hydrazine group can participate in various chemical reactions within the biological system. These interactions can lead to the inhibition of enzyme activity or disruption of nucleic acid synthesis, which is crucial for its potential antiviral and anticancer properties.

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Properties of Selected Pyrimidin-4(3H)-one Derivatives

Reactivity and Functionalization

- Hydrazine vs. Methoxy Groups: The hydrazine group in this compound allows for condensation reactions to form pyrazoles or triazoles, whereas methoxy-substituted analogs (e.g., 5-fluoro-2-methoxy-3-methylpyrimidin-4(3H)-one) are less reactive but more stable .

- Halogenated Derivatives : Chloro- and bromo-substituted compounds (e.g., 5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one) are pivotal in Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups .

Pharmacological and Analytical Data

- While this compound lacks direct pharmacological data, its fluorinated analogs demonstrate enhanced bioavailability and metabolic stability.

- Purity and Characterization : HPLC purity for related compounds ranges from 95% (5-fluoro-2-methoxy-3-methylpyrimidin-4(3H)-one) to 99% (6-((3-fluorobenzyl)thio)-2-(oxetan-3-yl)-5-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) .

Actividad Biológica

5-Fluoro-2-hydrazinopyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and virology. This article discusses the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

This compound has the following chemical properties:

- Molecular Formula : C4H5FN4O

- Molecular Weight : 144.11 g/mol

- Structure : The compound features a fluorine atom at the 5-position of a pyrimidine ring, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-fluoropyrimidine derivatives with hydrazine under controlled conditions. The following general synthetic route can be employed:

- Starting Material : 5-Fluoropyrimidine.

- Reagents : Hydrazine hydrate.

- Conditions : Heating under reflux in an appropriate solvent (e.g., ethanol).

The reaction yields this compound as a crystalline solid after purification.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study assessed its effect on L1210 mouse leukemia cells, showing potent inhibition of cell proliferation with IC50 values in the nanomolar range. The growth inhibition was attributed to the compound's ability to release FdUMP intracellularly, which interferes with DNA synthesis pathways .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Thymidylate Synthase : The compound acts as a prodrug, converting to FdUMP, which inhibits thymidylate synthase, an enzyme crucial for DNA replication.

- Interference with Nucleotide Metabolism : The intracellular release of FdUMP leads to depletion of dTMP and dTTP pools, disrupting DNA synthesis and leading to apoptosis in rapidly dividing cells .

Study on Leukemia Cells

A notable study evaluated the effects of various fluorinated pyrimidines, including this compound, on L1210 mouse leukemia cells. The findings revealed that compounds with fluorine substitutions showed enhanced cytotoxicity compared to their non-fluorinated counterparts. This suggests that the presence of fluorine may enhance the binding affinity to target enzymes involved in nucleotide metabolism .

Mitochondrial Effects

Another study explored the effects of related compounds on mitochondrial biology in model organisms like Caenorhabditis elegans. While not directly focused on this compound, it highlighted how fluorinated compounds can influence mitochondrial DNA replication and overall cellular health, indicating potential side effects or therapeutic benefits depending on dosage and exposure duration .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C4H5FN4O |

| Molecular Weight | 144.11 g/mol |

| IC50 against L1210 Cells | Nanomolar range |

| Mechanism | Thymidylate synthase inhibition |

| Related Biological Effects | Impacts on mitochondrial DNA |

Q & A

Q. What are the established synthetic routes for 5-fluoro-2-hydrazinopyrimidin-4(3H)-one, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclization or substitution reactions. A common method uses phosphoryl chloride (POCl₃) to activate pyrimidinone precursors under reflux conditions. For example, in related pyrimidine derivatives, heating 5-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one with POCl₃ at 100°C for 1 hour followed by neutralization and extraction with dichloromethane yields chlorinated derivatives . Adjusting stoichiometry (e.g., POCl₃ molar ratio) and reaction time can mitigate side products like over-chlorination. Post-reaction purification via sodium bicarbonate washes and anhydrous sodium sulfate drying improves purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

X-ray crystallography is the gold standard for resolving regiochemical ambiguities. Co-crystallization studies of fluorinated pyrimidinone isomers (e.g., 4-amino-5-fluoropyrimidin-2(1H)-one and its isomer) with water reveal distinct hydrogen-bonding networks, enabling precise structural assignment . Complementary techniques include:

- ¹H/¹³C NMR : Fluorine-induced splitting patterns and coupling constants distinguish substituent positions.

- FT-IR : Hydrazine N–H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹) confirm functional groups.

Advanced Research Questions

Q. How can synthetic protocols be optimized to minimize impurities like dehydrohalogenation byproducts?

Impurity profiles depend on reaction kinetics and intermediates. For example, in dihydropyrimidinone synthesis, one-pot multicomponent reactions (e.g., Biginelli reactions) reduce side reactions by avoiding isolation of intermediates . Key optimization strategies include:

- Temperature control : Lowering reaction temperatures (e.g., 80°C instead of 100°C) reduces thermal degradation.

- Catalyst screening : Lewis acids like ZnCl₂ improve regioselectivity in cyclization steps.

- Chromatographic purification : Reverse-phase HPLC with C18 columns resolves polar byproducts.

Table 1 : Reaction Optimization Parameters

Q. What analytical methods resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Discrepancies in bioactivity often arise from isomerization or hydrate formation. For instance, 5-fluorocytosine (a structural analog) exhibits pH-dependent tautomerism, altering its binding to DNA methyltransferases . To address this:

- Dynamic HPLC : Monitors isomer interconversion in solution.

- Mass spectrometry (HRMS) : Detects hydrate adducts (e.g., +18 Da for water).

- Biological assays under controlled pH : Prevents tautomeric shifts during screening.

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Fluorinated pyrimidinones are hygroscopic and prone to hydrolysis. Stability studies recommend:

- Storage : -20°C in airtight containers with desiccants (silica gel).

- Solvent selection : Lyophilization from tert-butanol/water mixtures prevents hydrate formation .

- Periodic NMR validation : Ensures no decomposition during long-term storage.

Q. What strategies differentiate its mechanism of action from structurally related nucleoside analogs?

Comparative studies with analogs like gemcitabine (a fluorinated nucleoside) can clarify mechanisms. For example:

- Isotopic labeling : ¹⁸O tracking in hydrolysis experiments identifies metabolic pathways.

- Kinase profiling : Selectivity assays against kinases (e.g., dCK, thymidylate synthase) reveal target specificity .

Q. How can computational modeling predict isomerization energetics and guide synthetic design?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model tautomeric equilibria. For this compound, simulations predict:

- Keto-enol equilibrium : Hydrazine groups stabilize the keto form (ΔG ≈ -3.2 kcal/mol).

- Fluorine electronegativity : Directs electrophilic substitution to the 5-position .

Methodological Challenges & Solutions

3.1 Addressing low yields in hydrazine incorporation during synthesis

Low yields often result from competing side reactions (e.g., hydrazine oxidation). Mitigation strategies include:

- In situ protection : Boc-protected hydrazines reduce oxidation.

- Microwave-assisted synthesis : Shortens reaction time, minimizing degradation .

3.2 Resolving spectral overlaps in NMR for fluorine-containing analogs

¹⁹F NMR (470 MHz) decouples fluorine-proton interactions, simplifying split patterns. For example, 5-fluoro substituents show distinct doublets (J = 12–15 Hz) in ¹H NMR, while hydrazine protons appear as broad singlets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.